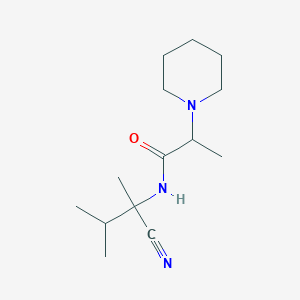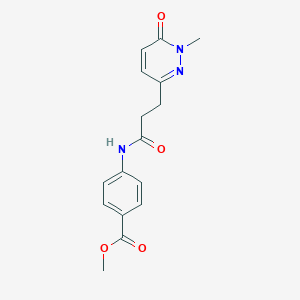
Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
A study by Soni et al. (2015) synthesized a series of quinuclidinone derivatives, including Methyl 4-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)benzoate, as potential anticancer agents. These compounds were evaluated for their anticancer activity using cell viability assays on A549 & L132 cell lines. The findings suggest that certain analogues exhibited potent anticancer activity, indicating the compound's relevance in the development of new cancer treatments (Soni, Sanghvi, Devkar, & Thakore, 2015).
Antimicrobial Activity
Research by Ghorab et al. (2017) into 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives, structurally related to this compound, showed promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This demonstrates the compound's potential as a basis for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Enzyme Inhibition for Cancer Metabolism
Naik et al. (2017) identified Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate, a structurally similar compound, as a potent dual inhibitor of malate dehydrogenase 1 and 2 (MDH1/2). This inhibition targets cancer metabolism, offering a new approach to cancer therapy by affecting the metabolic pathways critical for cancer cell growth (Naik et al., 2017).
Bioactive Constituents in Marine Organisms
A compound closely related to this compound was isolated from Jolyna laminarioides and exhibited chymotrypsin inhibitory activity. It also showed activity against Escherichia coli and Shigella boydii, indicating the potential of such compounds in marine organisms for developing new bioactive materials (Atta-ur-Rahman et al., 1997).
Properties
IUPAC Name |
methyl 4-[3-(1-methyl-6-oxopyridazin-3-yl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-19-15(21)10-8-13(18-19)7-9-14(20)17-12-5-3-11(4-6-12)16(22)23-2/h3-6,8,10H,7,9H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDJLLGVFOETOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
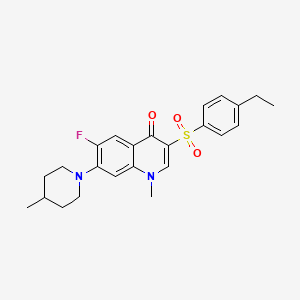
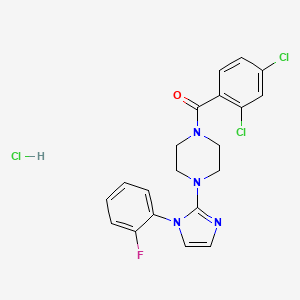
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2405093.png)
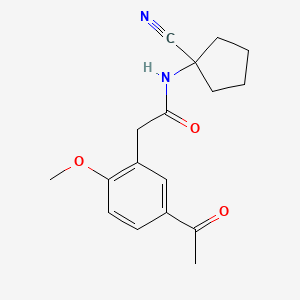
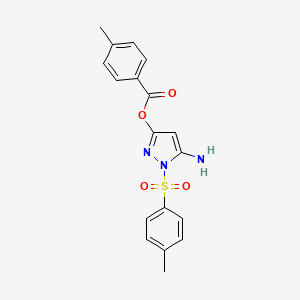
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405096.png)
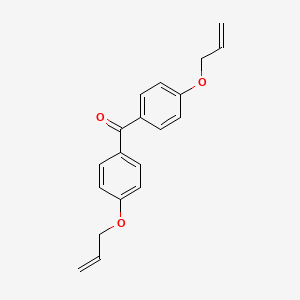

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2405099.png)
![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2405101.png)
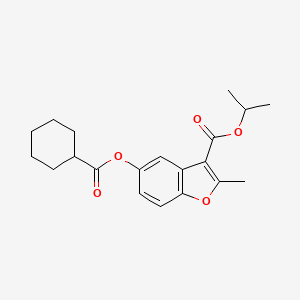
![Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2405103.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2405109.png)
